molecular formula C15H15ClN2OS2 B2555112 3-(4-chlorophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687564-44-9

3-(4-chlorophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2555112
CAS No.: 687564-44-9
M. Wt: 338.87
InChI Key: CIMQUMZKBCIMCX-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-one derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine core. The compound 3-(4-chlorophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one features a 4-chlorophenyl group at position 3 and a propylsulfanyl substituent at position 2.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS2/c1-2-8-21-15-17-12-7-9-20-13(12)14(19)18(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMQUMZKBCIMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical properties of thieno[3,2-d]pyrimidin-4-one derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thieno[3,2-d]pyrimidin-4-one Derivatives
Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Reported Biological Activity References
Target Compound: 3-(4-Chlorophenyl)-2-(propylsulfanyl)-... 3: 4-Cl-phenyl; 2: propylsulfanyl Not reported Not tested (inference: potential broad activity) N/A
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-... 3: 3-methoxy-phenyl; 2: 4-F-benzylsulfanyl 400.49 Research chemical (activity not reported)
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-cyclopenta-fused... Cyclopenta-fused core; 2: 4-methylbenzylsulfanyl Not reported Structural complexity may influence bioavailability
2-(Butan-2-ylsulfanyl)-3-(4-ethoxyphenyl)-... 3: 4-ethoxy-phenyl; 2: butan-2-ylsulfanyl 362.51 No activity data; alkyl chain may enhance lipophilicity
7-Chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazolyl)phenyl)-quinazolin-4-one Quinazolinone core with dihydroisoxazole Not reported Potent antihypertensive (α1-adrenergic blockade)
Spiro[cyclohexane-thieno[3,2-d]pyrimidin]-4-one derivatives Spirocyclic structure with sulfonamide groups Not reported Antifungal (e.g., compound 8c: MIC 1–2 µmol mL⁻¹)
Thieno[3,2-d]pyrimidine-triazole hybrids (e.g., 19b) Triazole and chlorophenyl moieties Not reported Anticancer (superior to doxorubicin)
Key Observations:

4-Chlorophenyl is a common pharmacophore in antihypertensive () and antimicrobial agents (), suggesting the target compound may share similar mechanisms.

Core Modifications: Spirocyclic derivatives () exhibit enhanced antifungal activity due to rigid 3D structures, while triazole hybrids () show anticancer activity via heterocyclic synergy.

Pharmacological Activities

  • Antihypertensive Potential: Compounds with 4-chlorophenyl groups, such as those in , inhibit adrenaline-induced hypertension via α1-adrenergic blockade . The target compound’s structural similarity suggests possible cardiovascular applications.
  • Antimicrobial Activity : Spiro derivatives () and sulfonamide-containing analogs () show Gram-positive/Gram-negative bacterial inhibition. The propylsulfanyl group may enhance bacterial membrane penetration.
  • Anticancer Activity: Triazole-thienopyrimidine hybrids () exhibit cytotoxicity by interfering with DNA replication or enzyme inhibition. The target compound’s chlorophenyl group could similarly intercalate or bind kinase domains.

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